molecular formula C13H19N3O B11799489 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11799489
M. Wt: 233.31 g/mol
InChI Key: WTHHWSCVNBTQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound featuring a pyrrolidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the dimethylamino group through a nucleophilic substitution reaction. The pyrrolidine ring can be constructed via cyclization reactions, and the carbaldehyde group is often introduced through formylation reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to optimize yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carboxylic acid.

    Reduction: Formation of 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring can enhance the compound’s binding affinity to target proteins. The carbaldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-methanol
  • 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carboxylic acid
  • 2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-amine

Uniqueness

2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of the carbaldehyde group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

2-[6-(dimethylamino)-5-methylpyridin-3-yl]pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C13H19N3O/c1-10-7-11(8-14-13(10)15(2)3)12-5-4-6-16(12)9-17/h7-9,12H,4-6H2,1-3H3

InChI Key

WTHHWSCVNBTQRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N(C)C)C2CCCN2C=O

Origin of Product

United States

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